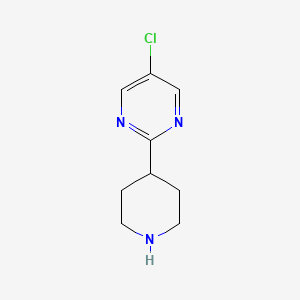

![molecular formula C9H9N3O2 B3030779 3-(咪唑并[1,2-a]嘧啶-2-基)丙酸 CAS No. 956101-01-2](/img/structure/B3030779.png)

3-(咪唑并[1,2-a]嘧啶-2-基)丙酸

描述

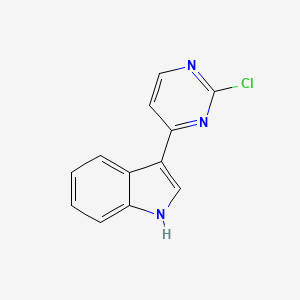

3-(Imidazo[1,2-a]pyrimidin-2-yl)propanoic acid is a compound that belongs to the class of imidazo[1,2-a]pyrimidines, which are heterocyclic compounds containing a fused imidazole and pyrimidine ring system. This particular compound features a propanoic acid substituent at the 3-position of the imidazo[1,2-a]pyrimidine ring.

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyrimidine compounds has been reported using various methods. For instance, a palladium-catalyzed regioselective arylation of imidazo[1,2-a]pyrimidine at the 3-position with aryl bromides has been described, providing an efficient one-step synthesis of 3-arylimidazo[1,2-a]pyrimidines from the unsubstituted heterocycle . Additionally, a procedure involving Meldrum's acid for the parallel preparation of 3-imidazo[1,2-a]pyridin-3-yl-propionic acid derivatives has been developed, which is adaptable for parallel synthesis and can generate a large library of compounds .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrimidin-2-yl-acetic acid, a related analog, has been characterized by single-crystal X-ray diffraction. This analysis, along with Density Functional Theory (DFT) calculations and Potential Energy Distribution (PED) analysis of computed normal vibrations, provides detailed insight into the intermolecular interactions within the crystal .

Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines can undergo various chemical reactions. For example, the synthesis of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents involves cyclization, amination, and further functional group transformations . Another study reports the synthesis of optically active imidazo[1,2-a]pyrimidin-3(2H)-ones through reactions of 2-chloro-4-(substituted amino)-6-methyl-5-nitropyrimidine with (L)-α-amino acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyrimidines are influenced by their substituents. For instance, the introduction of a propanoic acid group at the 3-position could affect the compound's solubility, acidity, and potential for forming hydrogen bonds. The IR and Raman spectra of related compounds have been recorded, with special attention paid to hydroxyl and methylene groups involved in hydrogen bonds . The antioxidant and anticancer activities of some newly synthesized 3-secondary amine derivatives bearing imidazo[1,2-a]pyrimidine have also been evaluated, indicating potential biological activities .

科学研究应用

合成和化学性质

- 稠合嘧啶单步合成:与 3-(咪唑并[1,2-a]嘧啶-2-基)丙酸密切相关的 3-(嘧啶-5-基)丙酸用于通过缩合反应合成咪唑并[1,2':1,6]吡啶并[2,3-d]嘧啶等杂环系统的新衍生物 (Harutyunyan, 2016)。

- 3-取代咪唑衍生物合成:一项研究展示了 3-取代咪唑衍生物的区域选择性合成,包括与 3-(咪唑并[1,2-a]嘧啶-2-基)丙酸在结构上相似的咪唑并[1,2-a]嘧啶 (Katritzky, Xu, & Tu, 2003)。

生物学和医学研究

- 抗癌和抗氧化活性:咪唑并[1,2-a]嘧啶衍生物被合成并评估了其抗氧化活性以及对乳腺癌的细胞毒活性,突出了在癌症研究中的潜在应用 (Rehan, Al Lami, & Alanee, 2021)。

- 潜在的中枢神经系统活性及抗炎特性:咪唑并[1,2-c]嘧啶的一些衍生物(一种与 3-(咪唑并[1,2-a]嘧啶-2-基)丙酸相关的化合物)显示出中枢神经系统 (CNS) 活性和抗炎特性 (Długosz & Machoń, 1986)。

药物开发和药物化学

- 改造以减少醛氧化酶的代谢:对咪唑并[1,2-a]嘧啶衍生物的改造研究旨在减少醛氧化酶介导的代谢,这在药物开发中对于改善生物利用度和功效至关重要 (Linton et al., 2011)。

合成方法学

- 衍生物的固相合成:开发了咪唑并[1,2-a]吡啶和咪唑并[1,2-a]嘧啶的固相合成方法,展示了该化合物在高级合成化学中的相关性 (Kazzouli, Berteina‐Raboin, Mouaddib, & Guillaumet, 2003)。

属性

IUPAC Name |

3-imidazo[1,2-a]pyrimidin-2-ylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c13-8(14)3-2-7-6-12-5-1-4-10-9(12)11-7/h1,4-6H,2-3H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJQSQSWSNPCGKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2N=C1)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655324 | |

| Record name | 3-(Imidazo[1,2-a]pyrimidin-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

956101-01-2 | |

| Record name | 3-(Imidazo[1,2-a]pyrimidin-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;N-methylmethanamine;ruthenium;trichloronioruthenium(1-);chloride;hydrochloride](/img/structure/B3030696.png)

![[Rucl(P-cymene)((R)-xylbinap)]CL](/img/structure/B3030698.png)

![9-Bromo-10-[3-(2-naphthalenyl)phenyl]-anthracene](/img/structure/B3030701.png)

![Imidazo[1,2-A]pyrimidin-6-amine](/img/structure/B3030703.png)

![1-(Imidazo[1,2-a]pyridin-6-yl)ethanone](/img/structure/B3030712.png)

![{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine](/img/structure/B3030713.png)

![6-Fluorobenzo[D]oxazole-2-carboxylic acid](/img/structure/B3030715.png)

![3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030717.png)

![4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate](/img/structure/B3030719.png)